

Spectroscopic Characterization of 5-Oxazoleacetic Acid, Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: 5-Oxazoleacetic acid, methyl ester

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This technical guide provides a comprehensive overview of the spectroscopic data for "**5-Oxazoleacetic acid, methyl ester**" and its analogs. Due to the limited availability of direct experimental data for the target compound, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in the field. The guide includes summarized quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the spectroscopic characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for compounds structurally related to **5-Oxazoleacetic acid, methyl ester**. This information is crucial for the identification and characterization of novel oxazole derivatives.

Table 1: ¹H NMR Spectroscopic Data for Oxazole Analogs

Compound	Solvent	Chemical Shift (δ) ppm
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate	CDCl ₃	8.00 (dd, J = 7.8 and 1.6 Hz, 1H), 7.60 - 7.51 (m, 1H), 7.38 (t, J = 7.8 Hz, 1H), 7.23 (t, J = 7.8 Hz, 1H), 2.60 (s, 3H), 2.42 (s, 3H)[1]
2-(4-Chloro phenyl)-5-phenyl oxazole	CDCl ₃	8.06 (d, 2H, J = 8.6 Hz), 7.74 (d, 2H, J = 7.3 Hz), 7.48 (d, 2H, J = 8.6 Hz), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz)[2]
2-(4-Chloro phenyl)-5-isopropyl oxazole	CDCl ₃	7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (d, 1H, J = 1.3 Hz), 3.07 (sept, 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz)[2]

Table 2: ¹³C NMR Spectroscopic Data for Oxazole Analogs

Compound	Solvent	Chemical Shift (δ) ppm
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate	CDCl ₃	169.88, 163.35, 162.12, 148.68, 132.67, 129.21, 126.60, 124.22, 117.65, 21.20, 11.08[1]
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine	-	164.32, 161.98 (oxadiazole ring carbons), 142.59, 130.40, 127.05, 121.11 (aromatic carbons), 50.24 (aliphatic carbon), 21.59 (methyl carbon) [3]
2-(4-Chloro phenyl)-5-phenyl oxazole	CDCl ₃	160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0[2]
2-(4-Chloro phenyl)-5-isopropyl oxazole	CDCl ₃	160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1[2]

Table 3: IR Spectroscopic Data for Oxazole Analogs

Compound	Sample Phase	Characteristic Absorption Bands (cm ⁻¹)
2-(4-Chloro phenyl)-5-phenyl oxazole	Thin film	1604, 1478, 1403, 1133, 1089[2]
2-(4-Chloro phenyl)-5-isopropyl oxazole	Thin film	2961, 1483, 1405, 1265, 1092, 1014[2]

Table 4: Mass Spectrometry (MS) Data - Predicted for **5-Oxazoleacetic acid, methyl ester**

Ionization Mode	Adduct	Predicted m/z
Positive	[M+H] ⁺	142.0499
Positive	[M+Na] ⁺	164.0318
Negative	[M-H] ⁻	140.0353

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard in the field of organic chemistry and are applicable for the analysis of "5-Oxazoleacetic acid, methyl ester" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[\[4\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[4\]](#)
[\[5\]](#) The choice of solvent is critical as it must dissolve the compound without interfering with the spectral regions of interest.[\[4\]](#)
 - Gently vortex or sonicate the mixture to ensure complete dissolution.[\[4\]](#)
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[\[5\]](#)
 - Ensure the liquid column in the NMR tube is approximately 4-5 cm high.[\[4\]](#)
- Data Acquisition:
 - Wipe the exterior of the NMR tube to remove any contaminants.[\[4\]](#)
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.[\[4\]](#)
 - Place the sample into the NMR spectrometer.

- The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
- Acquire the ^1H and/or ^{13}C NMR spectra. Standard experiments like 1D proton and carbon, as well as 2D experiments like COSY and HSQC, can be performed to aid in structural elucidation.^[6]

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone) in a small vial.^[7]
 - Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).^[7]
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.^[7]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.^[7]
 - Acquire the background spectrum of the empty instrument.
 - Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm^{-1} .^[8]
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.^[8]

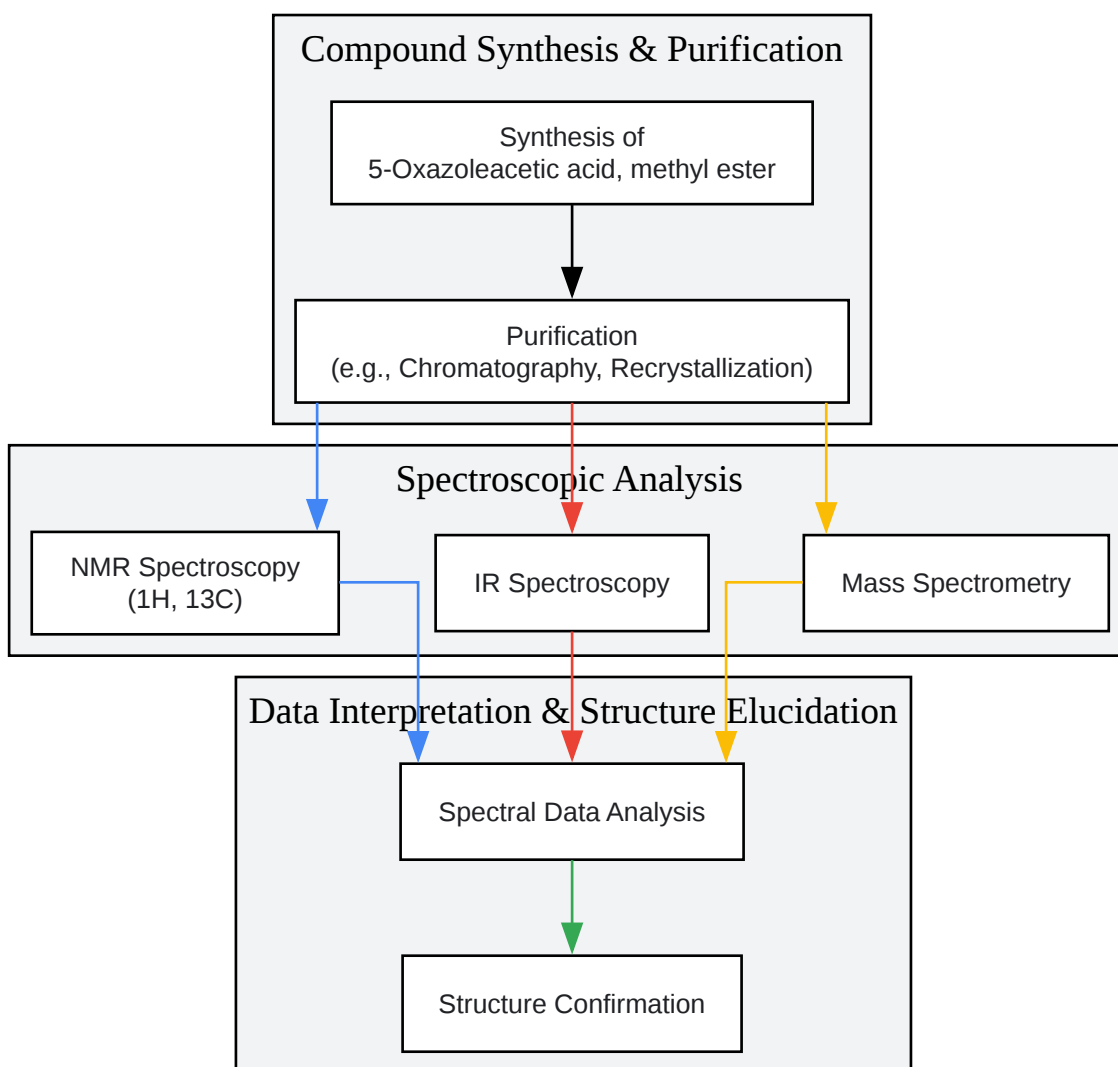
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).^[9]

- Dilute this stock solution to a final concentration of 10-100 µg/mL.[9]
- If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.[9]
- Data Acquisition (Electron Impact - EI):
 - The sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[10]
 - The gaseous molecules are then bombarded with a high-energy electron beam, causing the loss of an electron and the formation of a molecular ion ($M^{+\bullet}$).[10][11]
 - The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field.[10][11]
 - A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[10][11]

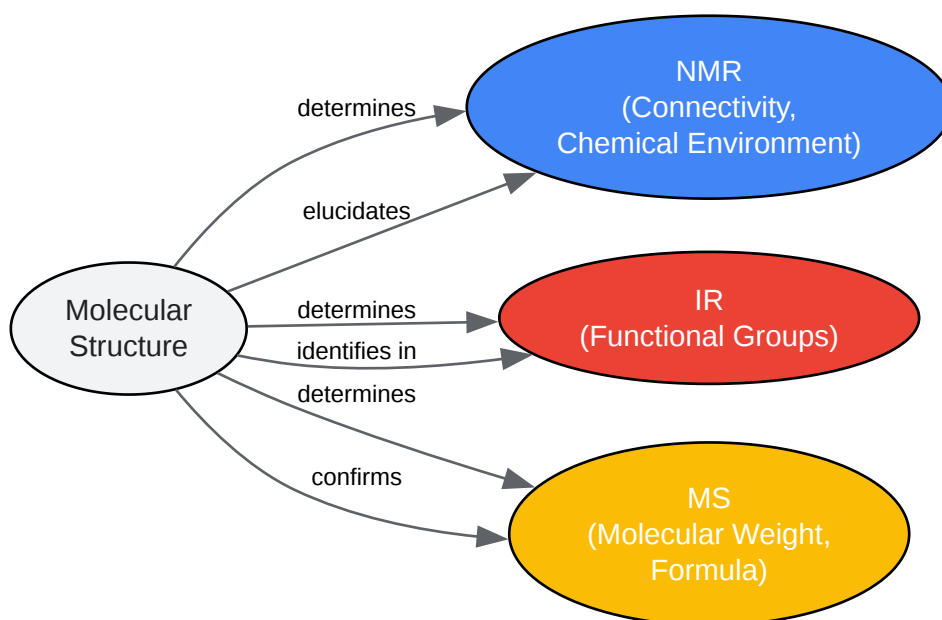
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Interrelationship of spectroscopic techniques in determining molecular structure.

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